molecular formula C6H12N6O2 B2901428 Azido-PEG2-Azide CAS No. 82055-94-5

Azido-PEG2-Azide

Cat. No.: B2901428
CAS No.: 82055-94-5
M. Wt: 200.202
InChI Key: OHZGAFKSAANFAS-UHFFFAOYSA-N
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Description

Azido-PEG2-Azide is an organic compound with the molecular formula C6H12N6O2 and a molecular weight of 200.20 g/mol . It is characterized by the presence of two azido groups attached to an ethoxyethane backbone. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG2-Azide can be synthesized through a multi-step process involving the reaction of ethylene glycol with sodium azide. The general synthetic route involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Azido-PEG2-Azide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Azido-PEG2-Azide primarily involves its azido groups, which can participate in cycloaddition reactions to form stable triazole rings. These reactions are facilitated by catalysts such as copper(I) bromide, which helps in the formation of the triazole ring through a concerted mechanism . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the cycloaddition reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual azido groups, which make it highly reactive in cycloaddition reactions. This property is particularly valuable in click chemistry, where the formation of triazole rings is a key step .

Properties

IUPAC Name

1-azido-2-[2-(2-azidoethoxy)ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZGAFKSAANFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82055-94-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82055-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501180973
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82055-94-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What makes 1,2-bis(2-azidoethoxy)ethane suitable for polymer crosslinking?

A: 1,2-Bis(2-azidoethoxy)ethane possesses two azide (-N3) groups. These groups readily participate in the copper(I)-catalyzed alkyne-azide cycloaddition, commonly known as the "Click" reaction [, , ]. This reaction is highly efficient and allows for the connection of polymer chains containing alkyne groups, leading to the formation of crosslinked networks.

Q2: How does the choice of catalyst affect the polymerization process when using 1,2-bis(2-azidoethoxy)ethane?

A: Research indicates that different copper(I) catalysts can significantly impact the kinetics of the click reaction during polymerization []. Notably, Cu(I) acetate exhibited superior catalytic efficiency compared to other Cu(I) salts in a study involving the polymerization of multifunctional alkynes and azides, including 1,2-bis(2-azidoethoxy)ethane.

Q3: Can you provide an example of how 1,2-bis(2-azidoethoxy)ethane has been used to modify material properties?

A: One study successfully employed 1,2-bis(2-azidoethoxy)ethane to crosslink micelles formed by block copolymers containing alkyne groups []. This crosslinking led to an increase in micelle size and significantly influenced the toxicity of the resulting nanoparticles designed for drug delivery. This demonstrates the ability to tune material properties through crosslinking with 1,2-bis(2-azidoethoxy)ethane.

Q4: What analytical techniques are useful for characterizing polymers synthesized using 1,2-bis(2-azidoethoxy)ethane?

A4: Various techniques are employed to characterize the polymers synthesized using 1,2-bis(2-azidoethoxy)ethane. These include:

  • NMR Spectroscopy: This helps in monitoring the reaction progress and confirming the consumption of alkyne and azide functionalities during polymerization [, ].
  • Size Exclusion Chromatography (SEC): This technique provides information about the molecular weight distribution of the resulting polymers, aiding in understanding the crosslinking efficiency [].
  • Differential Scanning Calorimetry (DSC): DSC helps evaluate the thermal properties of the crosslinked polymers [, ].
  • Thermogravimetric Analysis (TGA): TGA provides insights into the thermal stability of the crosslinked polymers [].
  • UV/Vis and FT-IR Spectroscopy: These methods can be used to confirm the successful incorporation of specific molecules or functional groups within the polymer structure [].

Q5: Are there any alternative crosslinkers to 1,2-bis(2-azidoethoxy)ethane for similar applications?

A: Yes, alternative crosslinkers with multiple azide groups, such as bis-(azidoethyl)disulfide, can be employed in click chemistry for polymer crosslinking []. The choice of crosslinker can influence the final properties of the material.

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